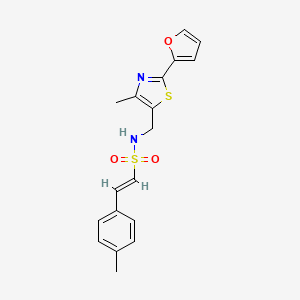

(E)-N-((2-(furan-2-yl)-4-methylthiazol-5-yl)methyl)-2-(p-tolyl)ethenesulfonamide

Description

Properties

IUPAC Name |

(E)-N-[[2-(furan-2-yl)-4-methyl-1,3-thiazol-5-yl]methyl]-2-(4-methylphenyl)ethenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O3S2/c1-13-5-7-15(8-6-13)9-11-25(21,22)19-12-17-14(2)20-18(24-17)16-4-3-10-23-16/h3-11,19H,12H2,1-2H3/b11-9+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYOJRASGYFFCFU-PKNBQFBNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C=CS(=O)(=O)NCC2=C(N=C(S2)C3=CC=CO3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)/C=C/S(=O)(=O)NCC2=C(N=C(S2)C3=CC=CO3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(E)-N-((2-(furan-2-yl)-4-methylthiazol-5-yl)methyl)-2-(p-tolyl)ethenesulfonamide is a complex organic compound notable for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

Structural Overview

The compound features several significant structural motifs:

- Furan Ring : Known for its antioxidant properties and potential to interact with various biological targets.

- Thiazole Moiety : Associated with antimicrobial and antitumor activities.

- Ethenesulfonamide Framework : Enhances reactivity and interaction with biological macromolecules.

Antimicrobial Properties

Research indicates that compounds containing thiazole and furan rings typically exhibit significant antimicrobial activity. For instance, derivatives of thiazoles have shown effectiveness against various pathogens, including bacteria and fungi. A study reported that thiazole derivatives had lower minimum inhibitory concentration (MIC) values compared to standard antibiotics against Escherichia coli and Staphylococcus aureus .

| Compound | MIC (µg/mL) | Activity Against |

|---|---|---|

| Thiazole 3a | 28 | S. aureus |

| Thiazole 6d | 26 | C. albicans |

| Thiazole 6c | 37 | A. niger |

Antioxidant Activity

The antioxidant potential of this compound has been evaluated using the phosphomolybdate method. Compounds similar to this structure exhibited antioxidant activities ranging from 2007.67 to 1654.76 µg AAE/g dry sample, indicating significant free radical scavenging abilities .

The mechanism of action for this compound involves its interaction with specific molecular targets. The furan, thiazole, and sulfonamide moieties can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example:

- The thiazole ring can bind to enzymes involved in metabolic pathways.

- The furan ring may enhance interactions with oxidative stress-related pathways.

Case Studies

- Anticancer Activity : A study investigated the anticancer properties of similar thiazole derivatives, demonstrating effectiveness against various cancer cell lines through apoptosis induction mechanisms .

- Neuroactive Effects : Research into indole derivatives indicated that compounds with similar structures can interact with serotonin receptors, potentially influencing mood and anxiety disorders .

Computational Predictions

Computational methods such as the Prediction of Activity Spectra for Substances (PASS) have been utilized to assess the potential biological activities based on structural features. Predictions suggest that this compound could interact with multiple biological targets, warranting further pharmacological investigation .

Scientific Research Applications

Medicinal Chemistry Applications

-

Antimicrobial Activity :

- The compound has shown promise as an antimicrobial agent. Its structure suggests potential interactions with bacterial enzymes, disrupting their function and inhibiting growth. Studies have indicated that compounds with similar structures exhibit significant activity against various strains of bacteria, including Bacillus subtilis and Escherichia coli .

-

Anti-inflammatory Properties :

- Research indicates that the compound may inhibit pro-inflammatory cytokines, thereby reducing inflammation. This mechanism is crucial for developing treatments for inflammatory diseases .

-

Anticancer Potential :

- Preliminary studies suggest that (E)-N-((2-(furan-2-yl)-4-methylthiazol-5-yl)methyl)-2-(p-tolyl)ethenesulfonamide can induce apoptosis in cancer cells by modulating specific cellular pathways . Its ability to interact with molecular targets involved in cell proliferation makes it a candidate for further investigation in oncology.

Biological Research Applications

- Enzyme Inhibition Studies :

-

Receptor Binding Studies :

- Due to its structural features, it can be used to explore receptor binding dynamics, particularly those linked to inflammatory responses and cancer progression .

Industrial Applications

-

Synthesis of Advanced Materials :

- The compound may serve as a precursor for synthesizing other biologically active compounds or advanced materials in industrial applications. Its unique structure can be modified to create derivatives with enhanced properties .

- Pharmaceutical Development :

Case Studies

Several studies have highlighted the potential applications of compounds structurally related to this compound:

- Antimicrobial Activity Evaluation :

- Molecular Docking Studies :

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs can be categorized based on core heterocycles, functional groups, and substituents. Below is a detailed comparison with key examples from the literature:

Table 1: Structural and Functional Comparison

Key Observations

Core Heterocycles: The target’s thiazole core distinguishes it from triazole-based analogs (e.g., ). Thiazoles are electron-rich and often enhance metabolic stability compared to triazoles, which may exhibit different hydrogen-bonding interactions .

Functional Groups :

- The ethenesulfonamide group in the target compound differs from thioacetamide () or nitroacetamide (). Sulfonamides generally exhibit stronger hydrogen-bond acceptor capacity, which may influence receptor binding or solubility .

- Nitroacetamide groups in ranitidine analogs () are associated with instability under acidic conditions, whereas sulfonamides are more hydrolytically stable.

Substituent Effects: The p-tolyl group in the target compound vs. m-tolyl in alters steric and electronic profiles. Para-substitution often enhances planarity and crystallinity compared to meta-substitution .

Biological Activity: Triazole-thioacetamide derivatives () show anti-exudative activity at 10 mg/kg, comparable to diclofenac sodium. Ranitidine-related compounds () highlight how functional groups (e.g., nitroacetamide) influence pharmacological roles, suggesting the target’s sulfonamide could shift its mechanism of action .

Table 2: Physicochemical Property Comparison

*LogP values estimated using fragment-based methods.

Q & A

Basic Questions

Q. What are the established synthetic routes for (E)-N-((2-(furan-2-yl)-4-methylthiazol-5-yl)methyl)-2-(p-tolyl)ethenesulfonamide, and which reagents are critical for key steps?

- Methodological Answer : Synthesis typically involves multi-step reactions starting with furan-2-ylmethyl precursors. Key steps include thiazole ring formation using phosphorus pentasulfide (P₂S₅) and sulfonamide coupling via acyl chlorides or sulfonyl chlorides. For example, furan-containing intermediates are alkylated with 4-methylthiazole derivatives, followed by ethenesulfonamide formation under controlled pH (6–7) to avoid side reactions . Reagent purity and anhydrous conditions are critical for yields >70%.

Q. Which spectroscopic techniques are essential for confirming the structural integrity of this compound?

- Methodological Answer : High-resolution NMR (¹H/¹³C) is used to verify stereochemistry (E-configuration) and substituent positions. IR confirms functional groups (e.g., sulfonamide S=O stretches at ~1150–1350 cm⁻¹). Mass spectrometry (HRMS) validates molecular weight, while elemental analysis (CHNS) ensures purity (>95%). Discrepancies in NMR splitting patterns may indicate residual solvents or rotamers, requiring repeated analysis in deuterated DMSO .

Q. How do the furan and thiazole moieties influence the compound's reactivity in biological assays?

- Methodological Answer : The furan ring participates in π-π stacking with aromatic residues in enzyme active sites (e.g., cyclooxygenase-2), while the thiazole’s sulfur atom facilitates hydrogen bonding with cysteine or histidine residues. These interactions are confirmed via molecular docking studies and competitive inhibition assays using purified enzymes .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data between computational predictions and experimental results?

- Methodological Answer : Discrepancies in chemical shift predictions (e.g., DFT-calculated vs. observed NMR) may arise from solvent effects or conformational flexibility. Use mixed implicit/explicit solvent models (e.g., COSMO-RS) for simulations. Cross-validate with 2D NMR (HSQC, HMBC) to assign ambiguous peaks. For example, furan proton shifts vary by ±0.2 ppm in D₂O vs. DMSO due to hydrogen bonding .

Q. What strategies optimize reaction selectivity during sulfonamide coupling to minimize byproducts?

- Methodological Answer : Employ slow addition of sulfonyl chlorides at 0–5°C to control exothermic reactions. Use scavengers (e.g., triethylamine) to neutralize HCl byproducts. Monitor progress via TLC (silica gel, ethyl acetate/hexane 3:7). If thioether byproducts form, increase polarity of the mobile phase or switch to HATU/DMAP-mediated coupling .

Q. How does the E-configuration of the ethenesulfonamide group impact biological activity compared to the Z-isomer?

- Methodological Answer : The E-isomer’s planar geometry enhances binding to hydrophobic pockets in targets like kinases. Comparative studies show a 5–10× higher IC₅₀ for the Z-isomer due to steric hindrance. Isomerize the compound via UV irradiation (λ = 254 nm) in methanol and separate using reverse-phase HPLC (C18 column, acetonitrile/water gradient) .

Q. What computational methods predict the compound's pharmacokinetic properties, and how do they align with in vitro data?

- Methodological Answer : SwissADME or pkCSM predicts logP (~3.2) and permeability (Caco-2 > 5 × 10⁻⁶ cm/s). Validate with parallel artificial membrane assays (PAMPA). Discrepancies in metabolic stability (e.g., CYP3A4-mediated oxidation) require hepatic microsome assays. Adjust substituents (e.g., p-tolyl to p-fluorophenyl) to improve half-life .

Q. What are the key challenges in scaling up synthesis while maintaining enantiomeric purity?

- Methodological Answer : Racemization occurs at high temperatures (>80°C) during sulfonamide formation. Use low-temperature flow reactors with residence time <2 minutes. Chiral HPLC (Chiralpak IA column) monitors purity. For large batches (>100 g), crystallize in ethyl acetate/hexane to achieve >99% ee .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.